Product packaging for Dolo visano(Cat. No.:CAS No. 76404-04-1)

Dolo visano

Cat. No.: B1235217
CAS No.: 76404-04-1
M. Wt: 1261.8 g/mol
InChI Key: SDNQAWBZFNLPKI-JZBXBKNXSA-N
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Description

Dolo visano, also known as this compound, is a useful research compound. Its molecular formula is C63H86ClN8O15P and its molecular weight is 1261.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H86ClN8O15P B1235217 Dolo visano CAS No. 76404-04-1

Properties

CAS No.

76404-04-1

Molecular Formula

C63H86ClN8O15P

Molecular Weight

1261.8 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-benzhydryloxy-N,N-dimethylethanamine;[2-(carbamoyloxymethyl)-2-methylpentyl] carbamate;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;phosphoric acid;pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C18H21NO3.C17H21NO.C13H17N3O.C9H18N2O4.C6H5NO2.ClH.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-3-4-9(2,5-14-7(10)12)6-15-8(11)13;8-6(9)5-2-1-3-7-4-5;;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;3-12,17H,13-14H2,1-2H3;5-9H,1-4H3;3-6H2,1-2H3,(H2,10,12)(H2,11,13);1-4H,(H,8,9);1H;(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;;;/m0....../s1

InChI Key

SDNQAWBZFNLPKI-JZBXBKNXSA-N

SMILES

CCCC(C)(COC(=O)N)COC(=O)N.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC(=CN=C1)C(=O)O.OP(=O)(O)O.Cl

Isomeric SMILES

CCCC(C)(COC(=O)N)COC(=O)N.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC(=CN=C1)C(=O)O.OP(=O)(O)O.Cl

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)N.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC(=CN=C1)C(=O)O.OP(=O)(O)O.Cl

Synonyms

dolo visano

Origin of Product

United States

Isolation and Structural Elucidation Methodologies of Picrasidine C

Advanced Spectroscopic Techniques for Structural Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are crucial tools for identifying the functional groups and electronic characteristics of a molecule like Picrasidine C.

Infrared (IR) Spectroscopy is used to identify the different types of chemical bonds within a molecule by measuring the absorption of infrared radiation. uniba.sk Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum. For a complex alkaloid, the IR spectrum would reveal the presence of key functional groups. For instance, the IR spectrum of an indole (B1671886) alkaloid typically shows absorption bands corresponding to N-H stretching vibrations (around 3500 cm⁻¹), C-H stretching of aromatic rings (around 3035-3075 cm⁻¹), and aromatic C-C bond vibrations (e.g., at 1595 cm⁻¹). jmchemsci.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. lkouniv.ac.in It is particularly useful for identifying conjugated systems and aromatic chromophores. lkouniv.ac.inupi.edu The absorption of UV or visible light promotes electrons from a ground state to a higher energy state. bioglobax.com The wavelength of maximum absorbance (λmax) is characteristic of the chromophore. For alkaloids, the UV spectrum can indicate the presence of specific ring systems. For example, the UV-Vis spectral profile of certain alkaloids can show peaks at various wavelengths, such as around 250 nm, 400 nm, and 650 nm, depending on the specific structure and conjugation. researchgate.net The broad bands observed in UV-Vis spectra are due to the combination of electronic transitions with rotational and vibrational transitions. upi.edu

Crystallographic Analysis and X-ray Diffraction Methodologies for Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound, including its absolute configuration. wikipedia.org This technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org

The process consists of three main steps:

Crystal Growth : The first and often most challenging step is to grow a high-quality single crystal of the compound that is sufficiently large and free of imperfections. wikipedia.org

Data Collection : The crystal is then placed in an X-ray diffractometer, where it is bombarded with monochromatic X-rays. The crystal diffracts the X-rays into a specific pattern of reflections, and the intensities and angles of these reflections are meticulously recorded. wikipedia.org

Structure Solution and Refinement : The diffraction data is used to calculate a three-dimensional electron density map of the molecule. From this map, the positions of the atoms can be determined. wikipedia.org Computational methods are then used to refine the atomic positions to best fit the experimental data, yielding a precise molecular structure. wikipedia.org

For complex natural products like the quassinoids and alkaloids isolated from Picrasma, X-ray crystallography has been instrumental in confirming their structures and absolute configurations. researchgate.net The analysis of the diffraction data allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms, which is essential for understanding the molecule's chemical and biological properties. wikipedia.org While specific crystallographic data for Picrasidine C was not found in the search results, this methodology has been applied to other related compounds from the same plant genus, such as Picrasidine Q. sciencechina.cndntb.gov.ua

Biosynthetic Pathways of Picrasidine C

Identification of Precursor Molecules and Intermediates

The biosynthesis of Picrasidine C, like other β-carboline alkaloids, originates from fundamental primary metabolites. The core structure of these alkaloids is derived from the amino acid L-tryptophan. nih.gov The biosynthetic journey begins with the decarboxylation of tryptophan to form tryptamine (B22526). nih.gov

A crucial subsequent step in the formation of the β-carboline skeleton is the Pictet-Spengler reaction. nih.govmdpi.commdpi.com This reaction involves the condensation of an aldehyde or a keto acid with tryptamine. Following this condensation, a series of enzymatic steps, including cyclization and subsequent oxidation or dehydrogenation, lead to the formation of the characteristic tricyclic β-carboline ring system. nih.govmdpi.com

For canthin-6-one (B41653) alkaloids, a related class to which Picrasidine C belongs, a proposed biosynthetic pathway starts with tryptophan, which is converted to tryptamine. nih.govresearchgate.net This is followed by a series of reactions that may involve intermediates such as dihydro-β-carboline-1-propionic acid and β-carboline-1-propionic acid. nih.gov While Picrasidine C is a more complex dimeric structure, its monomeric units are believed to arise from similar β-carboline precursors. smolecule.com The dimerization process to form the final Picrasidine C structure represents a later and more complex stage of the pathway. smolecule.com

A possible biogenetic pathway for Picrasidine C and related bis-β-carboline alkaloids, such as quassidines, has been proposed, suggesting a common origin from monomeric β-carboline units. researchgate.net

Table 1: Key Precursors and Intermediates in β-Carboline Alkaloid Biosynthesis

Molecule Role Reference
L-tryptophanPrimary precursor amino acid nih.gov
TryptamineDecarboxylated tryptophan, key intermediate nih.govresearchgate.net
β-carboline-1-propionic acidIntermediate in canthin-6-one synthesis nih.gov
Monomeric β-carboline unitsImmediate precursors to dimeric alkaloids smolecule.comresearchgate.net

Enzymatic Mechanisms and Biochemical Transformations Involved in Alkaloid Synthesis

The synthesis of Picrasidine C involves a variety of enzymatic reactions that construct and modify the alkaloid scaffold. Key transformations include:

Pictet-Spengler Reaction: This is a cornerstone reaction in the biosynthesis of β-carboline alkaloids. nih.govmdpi.commdpi.com It involves the cyclization of a Schiff base formed from tryptamine and an aldehyde or keto acid.

Oxidation and Dehydrogenation: After the initial cyclization, oxidation reactions are critical for aromatizing the ring system and introducing further functional groups. nih.govmdpi.com Enzymes like monooxygenases and dehydrogenases are likely involved in these steps.

Methylation and Hydroxylation: The structure of Picrasidine C and its analogs often features methoxy (B1213986) and hydroxy groups. researchgate.net These are introduced by specific methyltransferases and hydroxylases, which modify the solubility and biological activity of the final molecule. smolecule.com

Dimerization: A key transformation in the formation of Picrasidine C is the coupling of two monomeric β-carboline units. smolecule.com The exact enzymatic mechanism for this dimerization is an area of ongoing research but may involve oxidative coupling reactions.

Glycosylation: In some related alkaloids, glycosyltransferases can attach sugar moieties to the core structure, a process known as Koenig-Knorr glycosylation, which can alter the compound's properties. mdpi.com

Computational studies have been employed to understand the interaction of Picrasidine C with its biological targets, which can provide indirect insights into the structural features important for its function and, by extension, the types of enzymatic modifications that are crucial. x-mol.net

Investigation of Gene Clusters Encoding Biosynthetic Enzymes

The genes responsible for the biosynthesis of complex natural products like Picrasidine C are often organized into biosynthetic gene clusters (BGCs). biorxiv.org The identification and characterization of these BGCs are fundamental to understanding and manipulating the production of these compounds.

While the specific gene cluster for Picrasidine C has not been fully elucidated, research into related compounds provides a framework for its discovery. For instance, in bacteria, the minimal machinery for the biosynthesis of lanthipeptides, another class of natural products, includes genes like lanA, lanM, and lanT. beilstein-journals.org In fungi and plants, BGCs for alkaloids and other secondary metabolites often contain genes for key enzymes such as polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), tailoring enzymes (e.g., P450s, methyltransferases), and transporters. biorxiv.orgresearchgate.net

The discovery of a putative gene cluster for kitasetaline, a β-carboline alkaloid, in bacteria represents a significant step forward in understanding the genetics of this class of compounds. researchgate.net In plants, BGCs for monoterpenoid indole (B1671886) alkaloids (MIAs) have been identified, revealing the co-location of genes involved in their synthesis. biorxiv.orgbiorxiv.org These clusters often arise from events like segmental duplication. biorxiv.org

The search for the Picrasidine C BGC would likely involve genome mining of Picrasma quassioides, the plant from which it is isolated, looking for clusters containing genes homologous to known alkaloid biosynthetic enzymes. smolecule.commdpi.com

Strategies for Heterologous Expression and Pathway Engineering

Once a BGC is identified, a powerful strategy for studying and producing the encoded natural product is heterologous expression. This involves transferring the entire gene cluster or a reconstructed pathway into a more tractable host organism, such as Escherichia coli, yeast (Saccharomyces cerevisiae), or a model plant. researchgate.netresearchgate.net

Successful heterologous expression of biosynthetic pathways has been achieved for various natural products. For example, the expression of genes from the kitasetaline cluster in a Streptomyces host led to the production of novel β-carboline alkaloids. researchgate.net Similarly, the co-integration of a BGC with the overexpression of a global regulator has been used to enhance the production of polyketides in fungal hosts. researchgate.net

Pathway engineering strategies can then be applied to optimize or diversify production. These can include:

Overexpression of key enzymes: Increasing the levels of rate-limiting enzymes in the pathway.

Precursor feeding: Supplying the heterologous host with advanced intermediates to boost yields. researchgate.net

Gene modification: Using techniques like CRISPR/Cas9 to alter enzyme function or introduce new activities. researchgate.net

Combinatorial biosynthesis: Mixing and matching genes from different BGCs to create novel "unnatural" natural products.

For Picrasidine C, a future direction would be to identify its BGC, heterologously express it in a suitable host, and then apply these engineering principles to produce this valuable compound and its derivatives for further research and potential applications.

Synthetic Chemistry of Picrasidine C and Its Analogues

Total Synthesis Strategies and Methodological Advancements.rsc.org

The total synthesis of complex natural products like Picrasidine C and its relatives presents a significant challenge that drives innovation in organic chemistry.

Retrosynthetic Analysis and Key Fragment Disconnections

The retrosynthetic analysis of Picrasidine C and its analogues, such as the indolotetrahydroquinolizinium (ITHQ) type bis-β-carboline alkaloids, often involves disconnecting the dimeric structure into its monomeric β-carboline precursors. rsc.orgresearchgate.net A key strategy involves a late-stage cycloaddition to form the central fused ring system. For instance, the ITHQ skeleton is envisioned to be constructed from a [4+2] cycloaddition (a Diels-Alder type reaction) between two different monomeric β-carboline units. rsc.org One monomer acts as the diene component, and the other as the dienophile.

This approach simplifies the complex polycyclic core into more manageable building blocks. tandfonline.com For other related structures like Picrasidine R, the disconnection strategy may involve breaking the 1,4-diketone linker, suggesting a Stetter reaction between a β-carboline aldehyde and a vinyl ketone as a key bond-forming step. rsc.org These disconnections guide the synthetic plan, identifying crucial reactions like the Pictet-Spengler reaction for building the initial β-carboline core. rsc.org

Stereoselective and Enantioselective Approaches to Complex Architectures

Achieving the correct stereochemistry is paramount in the synthesis of natural products. In the context of Picrasidine C analogues and related polycyclic structures, stereoselectivity is often addressed during key ring-forming reactions. For example, the intramolecular oxa-Pictet–Spengler reaction has been utilized to create C-fused pyranoindoles with high stereoselectivity. rsc.org Similarly, gold-catalyzed cyclizations have been developed to produce substituted piperidin-4-ols, a common motif in alkaloids, with excellent diastereoselectivity. nih.gov

For enantioselective synthesis, which is crucial for producing a single, biologically active enantiomer, strategies often begin with chiral starting materials or employ chiral catalysts. The synthesis of hernandulcin, a related sesquiterpene, utilized a stereoselective ketone reduction with the Corey-Bakshi-Shibata (CBS) reagent to establish a key stereocenter. beilstein-journals.org Such methods are essential for controlling the three-dimensional arrangement of atoms in the final complex molecule. nih.govbeilstein-journals.org

Development of Novel Chemical Reactions for Core Structure Construction

The quest to synthesize complex molecules like Picrasidine C spurs the development of new chemical reactions. A notable advancement is the use of a late-stage, regio-selective aza-[4+2] cycloaddition for the direct synthesis of the ITHQ skeleton found in several Picrasidine alkaloids. rsc.org This reaction, which forms the core of the dimer, was found to proceed effectively and with high regioselectivity, a finding supported by computational studies. rsc.org

Another innovative method involves the application of iridium-catalyzed C-H borylation. rsc.org This reaction allows for the direct functionalization of the β-carboline core at a specific position (C-8), opening up pathways for creating a diverse range of analogues that would be difficult to access through traditional methods. rsc.orgresearchgate.net Additionally, the thiazolium-catalyzed Stetter reaction has been successfully employed for the concise synthesis of the bis-β-carboline alkaloid Picrasidine R. rsc.org

Semi-Synthetic Modifications from Naturally Derived Precursors.rsc.org

Semi-synthesis, which starts from a readily available natural product, is an efficient strategy for producing complex molecules and their analogues. rsc.org This approach leverages the structural complexity provided by nature to bypass lengthy de novo syntheses. For instance, naturally occurring carbazole (B46965) alkaloids like heptaphylline (B100896) have been used as starting materials for the semi-synthesis of new aminocarbazole derivatives through reactions like reductive amination. mdpi.com

In the context of Picrasidine C, a similar approach could involve isolating a monomeric β-carboline precursor from Picrasma quassioides and then using synthetic reactions to dimerize it or modify its structure. smolecule.com This method is particularly valuable for creating libraries of related compounds for structure-activity relationship studies, as it allows for targeted modifications on a complex, pre-existing scaffold. mdpi.com

High-Throughput Synthesis and Combinatorial Chemistry for Structural Diversity

Combinatorial chemistry provides a powerful set of tools for rapidly generating large libraries of compounds for biological screening. wikipedia.org This approach is based on systematically and repetitively linking different "building blocks," often on a solid support, to create a multitude of structurally diverse molecules in a single process. wikipedia.orgresearchgate.net

While the direct combinatorial synthesis of a molecule as complex as Picrasidine C is challenging, the principles can be applied to generate libraries of its analogues. For example, a common β-carboline core could be synthesized and then diversified by reacting it with a wide array of building blocks using high-throughput methods. edelris.com Techniques like split-mix synthesis allow for the exponential generation of compounds; starting with 20 different building blocks over four cycles could theoretically produce over 160,000 unique tetrapeptides. wikipedia.org This strategy is invaluable for exploring the chemical space around a natural product to discover analogues with improved properties. escholarship.org

Design and Synthesis of Chemically Modified Analogues for Structure-Activity Relationship Studies

The synthesis of chemically modified analogues is crucial for understanding the relationship between a molecule's structure and its biological activity (SAR). nih.gov By systematically altering different parts of the Picrasidine C scaffold, researchers can identify which functional groups are essential for its activity. nih.gov

Computational methods like molecular docking and pharmacophore modeling can guide the design of new analogues by predicting how they will bind to a biological target. tandfonline.com For Picrasidine C, studies have investigated its binding to the PPARα receptor, with computational analysis suggesting that steric hindrance in the binding pocket of a related receptor (PPARγ) is responsible for its selectivity. tandfonline.com This insight allows chemists to design new derivatives with potentially enhanced potency and selectivity. tandfonline.comnih.gov The synthesis of these designed compounds, often through the methods described above, and subsequent biological testing, completes the SAR cycle, leading to the development of more effective therapeutic agents. nih.gov

Chemical Reactivity and Derivatization of Picrasidine C

Functional Group Transformations and Reaction Mechanisms

The structure of Picrasidine C, featuring multiple nitrogen and oxygen centers, aromatic systems, and a ketone linkage, presents a variety of sites for chemical modification. The reactivity of these sites is influenced by the electronic properties of the interconnected ring systems.

Alkylation Studies for Modifying Nitrogen and Oxygen Centers

The nitrogen atoms within the Picrasidine C framework, specifically the indole (B1671886) nitrogen (N-H) and the pyridinic nitrogens, are primary targets for alkylation. The indole nitrogen is weakly acidic and can be deprotonated with a suitable base to form a nucleophilic anion, which can then react with alkyl halides. The pyridinic nitrogens, being part of an electron-rich aromatic system, are also nucleophilic and can be alkylated, leading to the formation of pyridinium salts.

The oxygen centers, present as methoxy (B1213986) groups on the aromatic rings, are generally less reactive towards alkylation due to their ether linkages. However, under harsh acidic conditions, demethylation could potentially occur, yielding hydroxyl groups that could then be alkylated.

Table 1: Potential Alkylation Reactions of Picrasidine C Functional Groups

Functional GroupReagent/ConditionsPotential Product
Indole Nitrogen (N-H)Base (e.g., NaH), Alkyl Halide (R-X)N-alkylated indole derivative
Pyridinic NitrogenAlkyl Halide (R-X)Pyridinium salt derivative
Methoxy Oxygen (-OCH₃)Strong Acid (e.g., HBr) followed by Base and Alkyl HalideO-alkylated phenolic derivative (following demethylation)

Hydrolysis Pathways of Susceptible Bonds

The Picrasidine C structure contains several bonds that could be susceptible to hydrolysis under acidic or basic conditions. The most likely site for hydrolysis is the ketone linkage, which is part of a butanone chain connecting the two β-carboline units. This bond could be cleaved to yield two separate β-carboline monomers. The ether linkages of the methoxy groups are generally stable to hydrolysis except under strongly acidic conditions. Studies on other alkaloids have shown that degradation can occur in alkaline conditions nih.gov. For instance, some alkaloids have been observed to degrade by 50% within 24 hours in alkaline solutions nih.gov.

Oxidation-Reduction Chemistry of Aromatic Systems and Heterocycles

The aromatic and heterocyclic rings of Picrasidine C are subject to oxidation and reduction reactions. The electron-rich indole nucleus is susceptible to oxidation, which can lead to the formation of various oxidized products, including oxindoles. The pyridine ring can also be oxidized to N-oxides.

Reduction of the β-carboline system can lead to saturation of the pyridine ring, forming tetrahydro-β-carboline derivatives. Catalytic hydrogenation is a common method for such transformations mdpi.com. The choice of catalyst and reaction conditions can influence the degree of reduction mdpi.com. For example, palladium catalysts are often used for the hydrogenation of pyridine derivatives mdpi.com.

Development of Conjugation Strategies for Probes and Delivery Systems

The functional groups on Picrasidine C that could be exploited for conjugation include the indole N-H group. After deprotonation, it can react with a linker containing an appropriate electrophile. Alternatively, the aromatic rings could be functionalized through electrophilic substitution to introduce a group suitable for conjugation, such as a nitro group that can be reduced to an amine.

Studies on Chemical Stability and Degradation Pathways

The chemical stability of Picrasidine C is influenced by environmental factors such as pH, light, and temperature. Alkaloids, in general, can be susceptible to degradation under various conditions. For example, studies on other alkaloids have shown that they can be degraded by UV radiation nih.gov. The stability of some natural pigments, which share structural similarities with alkaloids, is also known to be pH-dependent researchgate.netnih.gov. It has been noted that some betalains undergo significant degradation in highly alkaline conditions (pH 10-11) after a few days of storage nih.gov.

Potential degradation pathways for Picrasidine C could involve hydrolysis of the ketone linkage, as mentioned earlier, or oxidation of the aromatic rings. Photodegradation may also occur, leading to complex mixtures of degradation products nih.gov. The presence of impurities in formulations can also lead to the formation of degradation products scirp.org.

Table 2: Factors Influencing the Stability of β-Carboline Alkaloids

FactorPotential Effect
pH Hydrolysis of susceptible bonds, particularly in strongly acidic or alkaline conditions.
Light (UV) Photodegradation, leading to the formation of various degradation products.
Temperature Acceleration of degradation reactions.
Oxidizing Agents Oxidation of aromatic and heterocyclic rings.

Computational Chemistry and Molecular Modeling of Picrasidine C

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental aspect of computational chemistry that investigates the different spatial arrangements of a molecule, known as conformers, and their relative energies. uri.eduscribd.com The three-dimensional structure of a molecule is not static; rotation around single bonds leads to various conformations, each with a specific potential energy. scribd.com The collection of these conformations and their corresponding energies forms the molecule's potential energy surface, or energy landscape. neupsykey.comreadthedocs.io

A typical conformational analysis would involve a systematic search of the potential energy surface. This can be achieved by rotating the rotatable bonds in the molecule in a stepwise manner and calculating the energy of each resulting conformation. chemrxiv.org The energy landscape for a molecule like Picrasidine C would likely be complex, with multiple local energy minima representing stable conformers and higher energy regions corresponding to transition states between them. neupsykey.com The most stable conformers, residing at the lowest energy levels, are the most likely to be populated at physiological temperatures and are therefore of primary interest for understanding the molecule's biological activity. uri.eduscribd.com The identification of these low-energy conformers is crucial for subsequent docking and molecular dynamics studies. colab.wsresearchgate.net

Table 1: Key Aspects of Conformational Analysis

ConceptDescriptionRelevance to Picrasidine C
Conformers Different spatial arrangements of a molecule arising from rotation around single bonds.The relative orientation of the two β-carboline units and side chains determines the overall shape and interaction potential.
Energy Landscape A map of the potential energy of a molecule as a function of its conformational coordinates. neupsykey.comHelps identify the most stable, low-energy conformations that are likely to be biologically active.
Global Minimum The conformer with the lowest possible energy.Represents the most stable and probable conformation of the molecule in its ground state.
Local Minima Other stable, low-energy conformers.These conformers may also be present and could be important for binding to different biological targets.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. dergipark.org.trphyschemres.orgarabjchem.orgmdpi.com These methods provide detailed information about electron distribution, molecular orbitals, and various reactivity descriptors. dergipark.org.trphyschemres.org For Picrasidine C, such calculations can elucidate its intrinsic chemical properties that govern its behavior in biological systems.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. dergipark.org.tr A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. dergipark.org.tr

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. dergipark.org.tr These maps illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dergipark.org.tr For Picrasidine C, MEP maps would reveal the sites most likely to engage in electrostatic interactions, such as hydrogen bonding, with a biological target.

While specific DFT studies on Picrasidine C are not widely published, research on related β-carboline alkaloids demonstrates the utility of these methods. dergipark.org.trresearchgate.netrsc.org For instance, DFT calculations have been used to determine optimized geometries, vibrational frequencies, and electronic properties of various β-carboline derivatives. researchgate.net These studies often use the B3LYP functional with a basis set like 6-311G(2d,p) to achieve a good balance between accuracy and computational cost. researchgate.net Such calculations for Picrasidine C would provide a fundamental understanding of its electronic characteristics and guide the prediction of its reactivity.

Table 2: Common Quantum Chemical Parameters and Their Significance

ParameterDescriptionSignificance for Picrasidine C
EHOMO Energy of the Highest Occupied Molecular Orbital.Indicates the propensity to donate electrons; related to nucleophilicity.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Indicates the propensity to accept electrons; related to electrophilicity.
HOMO-LUMO Gap (ΔE) The energy difference between ELUMO and EHOMO. dergipark.org.trA measure of chemical reactivity and stability. A smaller gap suggests higher reactivity. dergipark.org.tr
Dipole Moment (µ) A measure of the overall polarity of the molecule.Influences solubility and the ability to engage in long-range electrostatic interactions.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the molecule's surface.Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. dergipark.org.tr

Molecular Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org In the context of drug discovery, MD simulations are invaluable for predicting how a ligand, such as Picrasidine C, will interact with its biological target. acs.org These simulations provide a dynamic view of the binding process, revealing the stability of the ligand-receptor complex and the key interactions that maintain binding. acs.org

Computational studies have identified Picrasidine C as a subtype-selective agonist for the peroxisome proliferator-activated receptor α (PPARα). researchgate.netnih.gov To understand this interaction at an atomic level, molecular docking is first performed to predict the most likely binding pose of Picrasidine C within the PPARα ligand-binding pocket. researchgate.netnih.gov This initial static model is then subjected to MD simulations.

During an MD simulation, the forces on every atom in the system are calculated, and Newton's laws of motion are used to predict their positions and velocities over a short time step. acs.org By repeating this process millions of times, a trajectory of the system's evolution over nanoseconds or even microseconds can be generated. Analysis of this trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable RMSD over time suggests a stable binding mode.

Key Interactions: The simulation can identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that anchor the ligand in the binding site.

Conformational Changes: MD simulations can show how the protein and ligand adapt to each other upon binding, which is a phenomenon known as induced fit.

For Picrasidine C, MD simulations have been instrumental in elucidating its binding pattern with PPARα and understanding the mechanism of its selectivity over the related PPARγ isoform. researchgate.netnih.gov These simulations, combined with binding free energy calculations (like MM-GBSA), have provided detailed information that is valuable for the chemical modification and optimization of Picrasidine C to improve its affinity and drug-like properties. researchgate.netnih.gov

Table 3: Key Outputs from Molecular Dynamics Simulations of Picrasidine C

Analysis TypeInformation GainedRelevance
RMSD Plot Stability of the ligand-protein complex over time.Confirms a stable binding mode for Picrasidine C in the PPARα active site.
Hydrogen Bond Analysis Identifies specific donor-acceptor pairs between ligand and protein.Reveals critical interactions responsible for anchoring Picrasidine C.
Binding Free Energy (MM-GBSA) Estimation of the binding affinity. nih.govQuantifies the strength of the interaction between Picrasidine C and PPARα.
RMSF Plot Flexibility of different regions of the protein.Shows how different residues in the binding pocket are affected by ligand binding.

Theoretical Studies on Structure-Reactivity Relationships

Theoretical studies on structure-reactivity relationships aim to connect the chemical structure of a molecule to its observed biological activity. For Picrasidine C, computational methods have been pivotal in establishing these relationships, particularly in the context of its interaction with PPAR isoforms. researchgate.netnih.gov

The selectivity of Picrasidine C for PPARα over PPARγ is a key aspect of its pharmacological profile. researchgate.netnih.gov Computational investigations have revealed that this selectivity is primarily due to steric hindrance. researchgate.net Specifically, a key residue, Phe363, in the PPARγ binding pocket creates a steric clash with Picrasidine C, making binding unfavorable. researchgate.net In contrast, the corresponding residue in PPARα does not impede the binding of the ligand. This insight, derived from molecular docking and dynamics simulations, is a prime example of a structure-based explanation for selective reactivity. researchgate.netnih.gov

Furthermore, pharmacophore modeling, another computational technique, can be used to identify the essential structural features of Picrasidine C that are responsible for its activity. researchgate.net A pharmacophore model represents the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are necessary for binding to the target receptor. By understanding the pharmacophore of Picrasidine C, medicinal chemists can design new molecules that retain these key features while having improved properties.

These theoretical studies provide a rational basis for the structural optimization of Picrasidine C. researchgate.net By understanding which parts of the molecule are critical for binding and which can be modified, it is possible to design new analogs with enhanced potency, selectivity, and better pharmacokinetic profiles. researchgate.netnih.gov

Preclinical Pharmacological and Biochemical Investigations of Picrasidine C

Molecular Target Identification and Validation in Cellular Systems

The initial phase of preclinical research on Picrasidine C has centered on identifying its molecular targets within cellular systems. These studies are fundamental to understanding the compound's mechanism of action and potential therapeutic applications.

Receptor Binding Assays and Ligand-Protein Interaction Studies

Preclinical investigations have identified Picrasidine C as a subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. This identification was initially made using a mammalian one-hybrid assay from a library of natural compounds. researchgate.net Subsequent studies confirmed that Picrasidine C selectively activates PPARα in a concentration-dependent manner, without significantly activating other PPAR subtypes like PPARγ. researchgate.net

Computational studies, including molecular docking and dynamics simulations, have been employed to elucidate the binding mode of Picrasidine C with the PPARα ligand-binding domain. These in silico models suggest a specific binding pattern that accounts for its affinity and selectivity. The primary mechanism for its selectivity over PPARγ is believed to be related to steric hindrance from the residue Phe363 within the PPARγ pocket, which would impede the binding of Picrasidine C. While these computational models provide valuable insights into the ligand-protein interaction, specific quantitative data from experimental receptor binding assays, such as dissociation constants (Kd) or IC50 values, are not extensively reported in the available literature.

Enzyme Inhibition Kinetics and Mechanistic Elucidation

Current preclinical data focuses on the agonistic activity of Picrasidine C at the PPARα receptor. There is no significant evidence available from biochemical assays to suggest that Picrasidine C functions as a potent enzyme inhibitor for any specific target. Consequently, detailed enzyme inhibition kinetics, including the determination of inhibition constants (Ki) and the elucidation of inhibition mechanisms (e.g., competitive, non-competitive), have not been a primary focus of the research conducted to date.

Cellular Pathway Modulation Studies in In Vitro Models

Following the identification of its molecular target, research has progressed to understand how Picrasidine C modulates cellular pathways in various disease models. This includes its potential effects on cancer cells, neuronal cells, and microbes.

Investigations into Anticancer Mechanisms: Cell Line Cytotoxicity and Apoptosis Induction in Preclinical Models

While Picrasidine C has been identified as a PPARα agonist, detailed investigations into its direct cytotoxic and apoptosis-inducing effects on cancer cell lines are limited. However, extensive research has been conducted on structurally similar picrasidine alkaloids, providing insight into the potential anticancer activities of this compound class.

For instance, Picrasidine I has demonstrated notable cytotoxic effects in oral squamous cell carcinoma cells (SCC-47 and SCC-1). researchgate.net Studies show it reduces cell viability in a dose-dependent manner, arrests the cell cycle at the G2/M phase, and induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.net Similarly, Picrasidine G has been found to inhibit the proliferation of triple-negative breast cancer cells by targeting the EGFR/STAT3 signaling pathway. nih.gov More recently, Picrasidine J was shown to inhibit the motility, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells by targeting the epithelial-mesenchymal transition (EMT) pathway and suppressing ERK signaling, though it did not exhibit direct cytotoxicity at the tested concentrations. nih.gov

These findings on close analogues suggest that compounds from the picrasidine family possess anticancer potential through various mechanisms. However, direct experimental data, particularly IC50 values for Picrasidine C against a panel of cancer cell lines, is not currently available in the scientific literature.

Table 1: Anticancer Activities of Picrasidine Analogs in Preclinical Models This table is based on data for Picrasidine analogs, as specific data for Picrasidine C is not available.

Compound Cancer Model Observed Effects Molecular Mechanisms
Picrasidine I Oral Squamous Cell Carcinoma Cytotoxicity, Cell Cycle Arrest, Apoptosis Induction Activation of mitochondrial and death receptor pathways, Downregulation of JNK phosphorylation
Picrasidine G Triple-Negative Breast Cancer Reduced Cell Proliferation Inhibition of EGFR/STAT3 signaling

| Picrasidine J | Head and Neck Squamous Cell Carcinoma | Inhibition of cell motility, migration, and invasion | Targeting EMT pathway, Suppression of ERK phosphorylation |

Neuroprotective Pathways: Oxidative Stress Mitigation and Neuronal Survival in Preclinical Models

The potential neuroprotective effects of Picrasidine C are an emerging area of interest. Extracts from Picrasma quassioides, the plant source of picrasidines, have shown neuroprotective activities in preclinical models. For example, certain quassinoids isolated from the plant have demonstrated protection against H2O2-induced cell damage in SH-SY5Y neuroblastoma cells, a common in vitro model for studying oxidative stress in neurons. nih.gov This protection was linked to the suppression of apoptosis and downregulation of caspase-3 activation. nih.gov Furthermore, extracts of the plant have shown potential in models of Alzheimer's disease by suppressing neuroinflammation. nih.gov

Despite these findings for the broader plant extract and other constituent compounds, specific studies focusing directly on Picrasidine C and its capacity to mitigate oxidative stress or enhance neuronal survival are lacking. Standard assays to quantify antioxidant capacity, such as the Oxygen Radical Absorbance Capacity (ORAC) or 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays, have not been reported for Picrasidine C. Therefore, its direct role in neuroprotective pathways remains to be elucidated.

Antimicrobial Action Mechanisms: Bacterial Strain Susceptibility and Resistance Pathways

There is currently a significant gap in the scientific literature regarding the antimicrobial properties of Picrasidine C. Preclinical studies investigating its efficacy against various bacterial or fungal strains have not been published. As a result, data on its minimum inhibitory concentrations (MIC) against specific pathogens are not available. The potential mechanisms of antimicrobial action, as well as any involvement in modulating bacterial resistance pathways, remain unknown and represent an area for future investigation.

Structure-Activity Relationship (SAR) Studies of Picrasidine C Analogues in Preclinical Settings

The structure-activity relationship (SAR) of Picrasidine C and its analogues has been an area of interest in preclinical research, revealing how minor structural modifications to the core β-carboline alkaloid structure can lead to significant changes in biological activity. While comprehensive SAR studies involving a wide range of synthetic analogues of Picrasidine C are limited in publicly available literature, a comparative analysis of naturally occurring Picrasidine compounds provides valuable insights into their SAR.

Picrasidine C has been identified as a subtype-selective peroxisome proliferator-activated receptor α (PPARα) agonist. This activity is crucial for its potential therapeutic applications in metabolic diseases. Computational studies have explored the binding mode of Picrasidine C with PPARα, suggesting that specific structural features are essential for this selective agonism. The steric hindrance of residue Phe363 in the PPARγ pocket is thought to be a key factor in the subtype selectivity of Picrasidine C. nih.gov

In contrast, other Picrasidine analogues exhibit different primary biological activities. For instance, Picrasidine G has been shown to inhibit the proliferation of triple-negative breast cancer cells by targeting the EGFR/STAT3 signaling pathway. nih.gov Picrasidine I has demonstrated cytotoxic effects against oral squamous cell carcinoma by inducing cell cycle arrest and apoptosis. nih.gov Furthermore, Picrasidine J has been found to inhibit the metastasis of head and neck squamous cell carcinoma. nih.govnih.gov Picrasidine N, similar to Picrasidine C, also interacts with PPARs but is a subtype-selective PPARβ/δ agonist. mdpi.com

These differing activities among closely related compounds highlight the critical role of specific substitutions on the Picrasidine scaffold. The variations in functional groups and their positions on the β-carboline and attached moieties likely influence the compounds' interaction with different biological targets, leading to a diverse range of pharmacological effects, from metabolic regulation to anticancer activity.

CompoundKey Structural FeaturesPrimary Biological Activity
Picrasidine CDimeric β-carboline alkaloidSelective PPARα agonist
Picrasidine GDimeric β-carboline alkaloidAnticancer (inhibits EGFR/STAT3)
Picrasidine IDimeric β-carboline alkaloidAnticancer (induces apoptosis)
Picrasidine JDimeric β-carboline alkaloidAnticancer (inhibits metastasis)
Picrasidine NDimeric β-carboline alkaloidSelective PPARβ/δ agonist

Metabolic Pathway Analysis in Preclinical Biological Systems: Metabolite Identification and Enzyme Systems Involved in Biotransformation

Detailed preclinical studies on the metabolic pathways of Picrasidine C, including the identification of its metabolites and the specific enzyme systems responsible for its biotransformation, are not extensively documented in the available scientific literature. In vitro biotransformation studies, which are crucial for understanding how a compound is processed in the body, have not been specifically reported for Picrasidine C. mdpi.comsemanticscholar.orgnih.gov Such studies would typically involve incubating the compound with liver microsomes, hepatocytes, or other enzyme-rich fractions to identify the resulting metabolites and the enzymes involved, such as cytochrome P450 (CYP) isoforms.

While there is a lack of direct experimental data for Picrasidine C, general knowledge of the metabolism of alkaloids suggests that they can undergo various biotransformation reactions, including oxidation, hydrolysis, and conjugation. mdpi.com A study on the alkaloids from Picrasma quassioides in rats indicated that β-carboline type alkaloids could be formed through the breaking of the 4,5-carbon double bond and the 6,7-lactam bond in vivo. nih.gov However, this study did not specifically identify the metabolites of Picrasidine C.

Further research is required to elucidate the metabolic fate of Picrasidine C in preclinical biological systems. Such studies are essential for a comprehensive understanding of its pharmacological and toxicological profile.

Exploration of Bioavailability and Pharmacokinetic Principles in In Vitro Systems and Non-Human Models

Experimental data on the bioavailability and pharmacokinetics of Picrasidine C from in vitro and non-human in vivo models is limited. However, computational studies have provided some predictions regarding its absorption, distribution, metabolism, and excretion (ADME) and toxicity (Tox) profiles. nih.govtandfonline.comtandfonline.com

One computational investigation predicted that Picrasidine C possesses favorable pharmacokinetic properties and a relatively safe toxicity profile. tandfonline.com Such in silico models are valuable tools in the early stages of drug discovery for predicting the drug-likeness of a compound and identifying potential liabilities. The ADME/Tox predictions for Picrasidine C suggest that it has the potential to be developed as a therapeutic agent, although these findings require experimental validation. nih.govtandfonline.com

While specific pharmacokinetic parameters for Picrasidine C are not available, a study on another alkaloid from Picrasma quassioides, 5-Methoxycanthin-6-one, in rats showed rapid absorption and a moderate elimination half-life, but low bioavailability. nih.gov It is important to note that these findings cannot be directly extrapolated to Picrasidine C due to structural differences.

The general pharmacokinetic properties of alkaloids indicate that after oral ingestion, they are typically absorbed from the gastrointestinal tract and undergo metabolism primarily in the liver. mdpi.com Their distribution and excretion can vary widely based on their physicochemical properties. mdpi.com

To fully understand the bioavailability and pharmacokinetic profile of Picrasidine C, further in vitro studies (e.g., Caco-2 permeability assays) and in vivo studies in animal models are necessary. These studies would provide crucial data on its absorption, distribution, metabolism, and excretion, which are essential for its further development as a potential therapeutic agent.

ADME ParameterComputational Prediction for Picrasidine CExperimental Data
AbsorptionPredicted to have good pharmacokinetic propertiesNot available
DistributionPredicted to have good pharmacokinetic propertiesNot available
MetabolismPredicted to have good pharmacokinetic propertiesNot available
ExcretionPredicted to have good pharmacokinetic propertiesNot available
ToxicityPredicted to have a relatively safe profileNot available

Emerging Research Areas and Future Directions in Picrasidine C Chemistry

Nanomaterial Integration and Controlled Release Systems for Chemical Delivery

The integration of natural products like Picrasidine C with nanomaterials represents a significant, albeit nascent, area of research. While specific studies focusing exclusively on Picrasidine C are limited, the principles of nanomaterial-based delivery systems are broadly applicable. The goal of such systems is to enhance the bioavailability, stability, and target-specificity of a compound. For alkaloids, encapsulation within nanocarriers like liposomes, polymeric nanoparticles, or solid lipid nanoparticles could potentially overcome challenges related to poor water solubility and improve transport across biological membranes.

Future research is anticipated to explore the loading of Picrasidine C into various nanocarriers. Investigations would likely focus on characterizing the encapsulation efficiency, particle size, and release kinetics. For instance, pH-responsive or enzyme-responsive nanoparticles could be designed for targeted release in specific biological microenvironments. The development of such controlled release systems is a key step in translating the biological activities of Picrasidine C into more effective applications. The advancement of sustainable chemistry practices, such as the use of non-toxic catalysts and safer reaction media, will be crucial in developing these complex formulations in an environmentally responsible manner. researchgate.net

Supramolecular Chemistry and Non-Covalent Interactions with Biomolecules

The biological activity of Picrasidine C is fundamentally governed by its non-covalent interactions with biomolecular targets. Research has identified Picrasidine C as a selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism. smolecule.comresearchgate.net This selectivity is significant, as the compound shows no comparable activity on other PPAR isoforms (β/δ and γ). researchgate.net

The interaction is highly specific, driven by a series of non-covalent forces within the ligand-binding domain (LBD) of the receptor. Computational studies have elucidated these interactions at an atomic level. tandfonline.comresearchgate.net Molecular docking simulations show that Picrasidine C fits well within the PPARα LBD, forming critical hydrogen bonds with amino acid residues Cys276 and Thr279. researchgate.net The compound's selectivity over PPARγ is attributed to steric hindrance; the presence of the residue Phe363 in the PPARγ pocket is thought to prevent Picrasidine C from binding effectively. tandfonline.comresearchgate.net These precise molecular interactions underscore the compound's potential as a specific modulator of cellular pathways. smolecule.comresearchgate.net

Table 8.2.1: Summary of Non-Covalent Interactions of Picrasidine C with Biomolecules This table is interactive. Click on the headers to sort the data.

Biomolecular Target Key Interacting Residues Type of Interaction Investigated Via Finding
PPARα Cys276, Thr279 Hydrogen Bonding In Silico Docking Crucial for binding and agonist activity. researchgate.net

| PPARγ | Phe363 | Steric Hindrance | In Silico Docking, Sequence Alignment | Explains the selective binding to PPARα over PPARγ. tandfonline.comresearchgate.net |

Advanced Analytical Methodologies for Detection and Quantification in Complex Biological and Environmental Matrices

The accurate detection and quantification of Picrasidine C and related canthinone alkaloids are essential for pharmacokinetic, metabolic, and environmental studies. Various advanced analytical techniques have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prominent. researchgate.netnih.gov

HPLC methods, often coupled with a UV or photodiode array (PDA) detector, can effectively separate canthinone alkaloids. nih.govthieme-connect.com A common approach involves a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and acidified water. researchgate.netnih.gov For more sensitive and specific quantification, especially in complex biological matrices like plasma, LC-MS/MS is the preferred method. nih.gov This technique utilizes multiple reaction monitoring (MRM) mode for detection, which provides excellent linearity and low limits of detection (LOD). researchgate.netnih.gov Furthermore, high-resolution mass spectrometry (HRMS), such as UHPLC-Orbitrap-Ion Trap MS, has been successfully used for the unambiguous identification of Picrasidine C in complex traditional medicine preparations. researchgate.netnih.gov

Table 8.3.1: Comparison of Advanced Analytical Methodologies for Canthinone Alkaloids This table is interactive. Click on the headers to sort the data.

Technique Typical Column Mobile Phase Example Detection Mode Typical LOD Reference
HPLC-UV/PDA Reversed-Phase C18 Acetonitrile / 0.1% Acetic Acid UV (e.g., 350 nm) 0.35 - 0.7 µg/mL nih.govthieme-connect.com
LC-MS/MS Reversed-Phase C18 Acetonitrile / 0.1% Formic Acid Positive MRM 0.03 - 0.1 µg/mL researchgate.netnih.gov

| UHPLC-HRMS | Reversed-Phase C18 | Acetonitrile / 0.1% Formic Acid | Orbitrap-Ion Trap | Picogram-level | nih.gov |

Role in Agricultural Chemistry: Novel Pest Control Agents and Ecotoxicological Studies

The plant family from which Picrasidine C is derived, Simaroubaceae, is known for producing a class of compounds called quassinoids, which possess significant insecticidal properties. nih.govresearchgate.net While research on the direct insecticidal activity of Picrasidine C is limited, the study of related compounds from the Picrasma genus suggests a potential role in agricultural chemistry.

Studies on quassinoids isolated from Picrasma chinensis have demonstrated potent insecticidal activity against key agricultural pests like Diaphorina citri Kuwayama (Asian citrus psyllid). nih.gov One quassinoid, in particular, showed higher efficacy than the commercial insecticide abamectin. nih.govresearchgate.net Structure-activity relationship analyses of other synthetic insecticides indicate that certain chemical groups, such as the methoxy (B1213986) group, can be important for bioactivity. scielo.br Given that Picrasidine C is an alkaloid from a plant known for these properties, it represents a candidate for future investigation as a novel pest control agent. Ecotoxicological studies would be a necessary component of this research to evaluate its impact on non-target organisms and the broader environment.

Table 8.4.1: Insecticidal Activity of Compounds from the Picrasma Genus This table is interactive. Click on the headers to sort the data.

Compound Class Source Plant Target Pest Observed Activity Reference
Quassinoids Picrasma chinensis Diaphorina citri (Adults) LD50 of 55.69 mg/L (more effective than abamectin) nih.govresearchgate.net

| Quassinoids | Picrasma chinensis | Diaphorina citri (Larvae) | 30.42% corrected mortality rate at 100 mg/L | nih.govresearchgate.net |

Chemoinformatics and Data Mining for Predictive Modeling of Chemical Activities

Chemoinformatics and computational modeling are powerful tools for accelerating the discovery and optimization of natural products. For Picrasidine C, these methods have been instrumental in understanding its biological activity. tandfonline.com A detailed computational investigation used molecular docking, pharmacophore modeling, and molecular dynamics simulations to thoroughly explore the binding pattern of Picrasidine C with its target, PPARα. tandfonline.comfigshare.com

These studies not only confirmed the binding mode but also elucidated the mechanism of its selectivity over the PPARγ isoform. tandfonline.comresearchgate.net Beyond mechanism-of-action studies, computational tools have been used for predictive modeling. In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicity) predictions were conducted to evaluate the drug-like properties of Picrasidine C and to identify potential liabilities early in the research process. tandfonline.comfigshare.com Furthermore, advanced techniques like "core hopping" have been employed to use the Picrasidine C structure as a scaffold for designing novel analogs with potentially improved affinity and pharmacokinetic profiles. tandfonline.comfigshare.com

Table 8.5.1: Chemoinformatic and Predictive Modeling Studies on Canthinone Alkaloids This table is interactive. Click on the headers to sort the data.

Compound Computational Method Target/Purpose Key Finding Reference
Picrasidine C Molecular Docking, MD Simulation, Pharmacophore Modeling PPARα/γ Binding and Selectivity Elucidated binding pattern and selectivity mechanism. tandfonline.comfigshare.com
Picrasidine C ADME/Tox Prediction Assess Drug-like Properties Avoided potential undesirable pharmacokinetic properties. tandfonline.comfigshare.com

| Canthin-6-one (B41653) | Molecular Docking (PATCHDOCK) | EGFR Tyrosine Kinase Inhibition | Showed higher binding affinity (-248.25) compared to standard drugs like Cisplatin (-45.26). | ijpsr.com |

Sustainable Production and Green Chemistry Approaches for Natural Products

The production of complex natural products like Picrasidine C faces challenges related to yield from natural sources and the environmental impact of chemical synthesis. Green chemistry offers a framework for developing more sustainable production methods. While a dedicated green synthesis for Picrasidine C has not been fully established, research on related canthin-6-one alkaloids provides insight into future directions. mdpi.com

Various synthetic strategies have been developed for the core canthin-6-one skeleton, such as the C8N2 + C6 strategy, which can achieve high yields over a few steps. mdpi.com The principles of green chemistry aim to improve upon these methods by using non-toxic and inexpensive catalysts, minimizing waste, and employing safer solvents. researchgate.net For example, research into the synthesis of related heterocyclic compounds has demonstrated the successful use of nanomagnetic catalysts in aqueous/ethanol solvent systems, which are more environmentally benign than traditional organic solvents. researchgate.net Future work on Picrasidine C will likely focus on adapting these principles, exploring biocatalysis, or developing semi-synthetic routes from more abundant natural precursors to ensure a sustainable supply for further research and development.

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